

Application Notes and Protocols: Utilizing MPC for Non-Fouling Microfluidic Surfaces

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Compound of Interest

Compound Name: 2-Methacryloyloxyethyl
phosphorylcholine

Cat. No.: B021052

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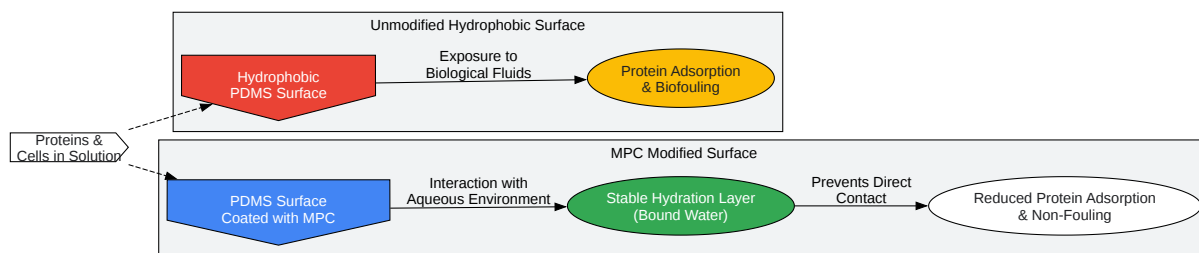
The advent of microfluidics has revolutionized biological analysis and drug development by enabling the manipulation of minute fluid volumes, leading to reduced reagent consumption, faster analysis times, and higher throughput.[1][2][3] However, a significant challenge in the widespread adoption of microfluidic devices, particularly those fabricated from materials like polydimethylsiloxane (PDMS), is their inherent hydrophobicity. This characteristic leads to the non-specific adsorption of proteins and other biomolecules, which can compromise experimental results, reduce device performance, and lead to bio-fouling.[4]

This document provides detailed application notes and protocols for the surface modification of microfluidic devices using **2-methacryloyloxyethyl phosphorylcholine** (MPC) polymers to create non-fouling surfaces. MPC is a biomimetic material that mimics the phospholipid structure of cell membranes, exhibiting excellent biocompatibility and resistance to protein adsorption and cell adhesion.[5][6][7]

Mechanism of Non-Fouling

The exceptional non-fouling properties of MPC polymers stem from the formation of a highly hydrated layer on the modified surface. The zwitterionic phosphorylcholine groups attract and organize water molecules, creating a physical and energetic barrier that prevents proteins and cells from adhering to the underlying substrate.[5] This "camouflaging" of the surface minimizes

interactions with biological components, ensuring the smooth and unhindered flow of samples and reagents within the microfluidic channels.



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Figure 1: Mechanism of MPC-based non-fouling surfaces.

Quantitative Data Summary

The effectiveness of MPC surface modification is demonstrated by significant changes in surface properties and a drastic reduction in protein adsorption. The following tables summarize key quantitative data from various studies.

Table 1: Surface Property Characterization of MPC-Modified Surfaces

Parameter	Unmodified PDMS	MPC-Modified PDMS	Reference
Static Water Contact Angle	~112° - 115°	~20° - 45°	[8] [9]
Zeta Potential (at neutral pH)	High Negative Charge	Close to Zero	[10] [11]
Poly(MPC) Grafted Layer Thickness	N/A	95 ± 14 nm	[12]

Table 2: Reduction in Protein Adsorption on MPC-Modified Surfaces

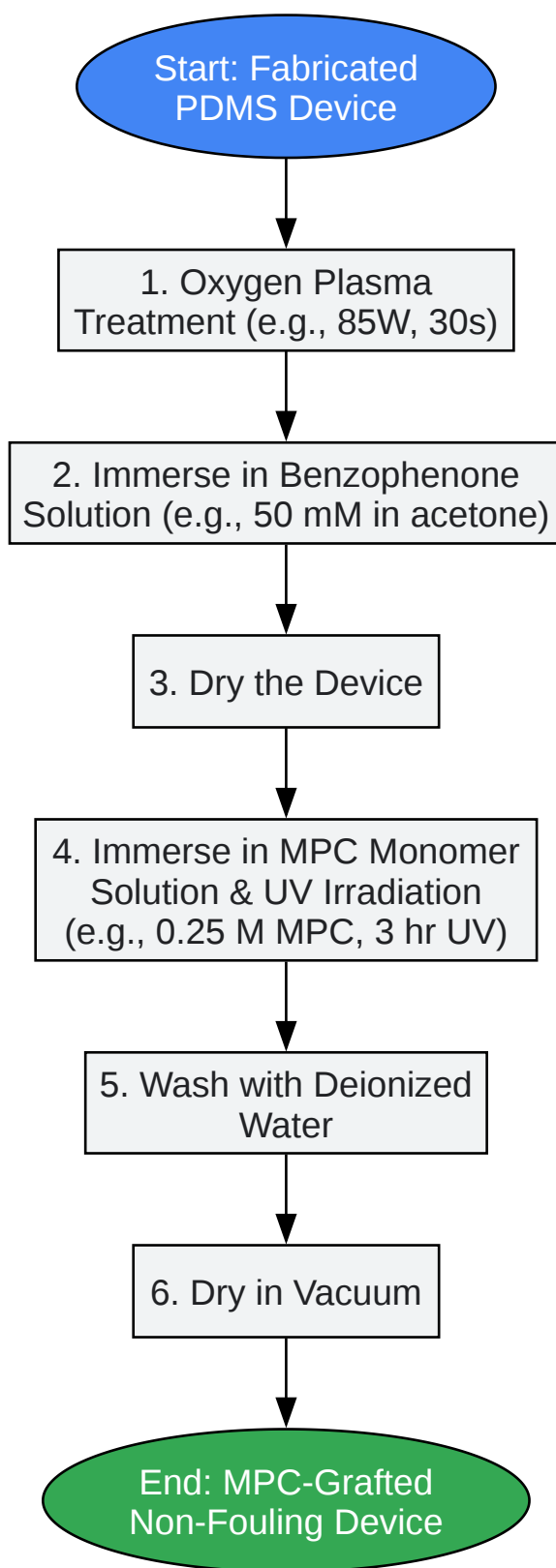
Protein	Unmodified Surface Adsorption (µg/cm²)	MPC-Modified Surface Adsorption (µg/cm²)	% Reduction	Reference
Human Plasma Protein	> 2.0	< 0.5	> 75%	[12]
FITC Labeled BSA	High Fluorescence	Significantly Reduced Fluorescence	-	[10]
Fibrinogen & Serum Albumin Mix	N/A	N/A	56% - 90%	[11]
Single Proteins	N/A	N/A	50% - 75%	[4]

Experimental Protocols

Two primary methods for modifying microfluidic surfaces with MPC are detailed below: Photo-induced Graft Polymerization and Simple Coating with MPC Copolymers.

Protocol 1: Photo-induced "Grafting-From" Polymerization of MPC on PDMS

This method creates a dense and stable layer of MPC polymer brushes covalently bonded to the PDMS surface.



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Figure 2: Workflow for photo-induced graft polymerization of MPC.

Materials:

- PDMS microfluidic device
- Oxygen plasma cleaner
- Benzophenone (photoinitiator)
- Acetone
- **2-Methacryloyloxyethyl phosphorylcholine (MPC)** monomer
- Deionized water
- UV light source (e.g., 365 nm)
- Vacuum oven

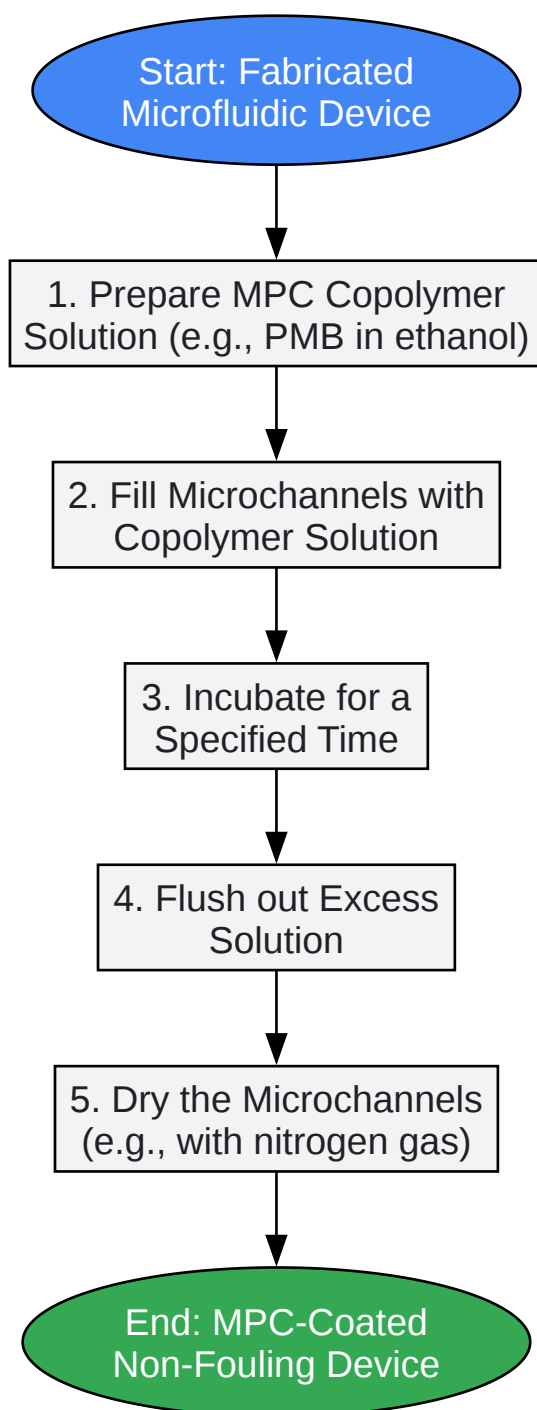
Procedure:

- **Surface Activation:** Expose the PDMS microfluidic device to oxygen plasma (e.g., 85 W, 100 mL/min gas flow for 30 seconds) to generate hydroxyl groups on the surface.[\[10\]](#)
- **Photoinitiator Application:** Immerse the plasma-treated PDMS device in a solution of benzophenone in acetone (e.g., 50 mM) for 1 minute.[\[10\]](#)
- **Drying:** Remove the device from the solution and allow it to dry completely, leaving a thin layer of the photoinitiator on the surface.
- **Graft Polymerization:**
 - Prepare an aqueous solution of MPC monomer (e.g., 0.25 M).
 - Immerse the photoinitiator-coated PDMS device in the MPC solution.
 - Expose the device to UV light for a specified duration (e.g., 3 hours). The UV irradiation initiates the polymerization of MPC from the surface.[\[10\]](#)

- **Washing:** After polymerization, thoroughly wash the device with deionized water to remove any unreacted monomer and non-grafted polymer.
- **Final Drying:** Dry the MPC-grafted PDMS device in a vacuum oven at room temperature.

Protocol 2: Simple Coating with MPC Copolymers

This method involves the physical adsorption of MPC copolymers onto the microfluidic channel surfaces. It is a simpler and faster method, though the coating may be less stable than grafted polymers under high shear stress.



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Figure 3: Workflow for simple coating with MPC copolymers.

Materials:

- Microfluidic device (e.g., PDMS, polystyrene)

- MPC copolymer, such as poly(MPC-co-n-butyl methacrylate) (PMB)
- Ethanol
- Nitrogen gas source

Procedure:

- **Prepare Copolymer Solution:** Dissolve the MPC copolymer (e.g., PMB) in a suitable solvent like ethanol to a desired concentration (e.g., 0.5 wt%).
- **Introduce Solution into Channels:** Fill the microchannels of the device with the MPC copolymer solution.
- **Incubation:** Allow the solution to incubate within the channels for a sufficient time to ensure adsorption of the copolymer to the channel walls.
- **Remove Excess Solution:** Flush the channels with the solvent (ethanol) to remove the excess copolymer solution.
- **Drying:** Dry the microchannels thoroughly, for instance, by passing a gentle stream of nitrogen gas through them.

Applications in Drug Development and Diagnostics

The creation of non-fouling microfluidic surfaces using MPC is critical for a wide range of applications, including:

- **High-Throughput Screening:** Minimizing the non-specific binding of drug compounds and target proteins ensures accurate and reproducible screening results.[\[1\]](#)[\[2\]](#)
- **Cell-Based Assays:** Preventing cell adhesion to channel walls allows for the study of cell behavior in a more controlled and physiologically relevant environment.[\[5\]](#)
- **Diagnostics:** Reducing the adsorption of biomolecules from complex samples like blood plasma enhances the sensitivity and reliability of diagnostic tests.[\[13\]](#)

- Organ-on-a-Chip: Maintaining the biocompatibility of the microenvironment is essential for the long-term culture and study of tissues on a chip.[14][15]

In conclusion, the application of MPC to modify microfluidic surfaces is a robust and effective strategy to combat the challenges of biofouling. The protocols outlined in this document provide a practical guide for researchers and professionals to implement this technology, thereby enhancing the performance and reliability of microfluidic devices in a multitude of applications.

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